XL147 was developed by Sanofi-Aventis and has been the subject of various preclinical and clinical studies aimed at evaluating its efficacy and safety in cancer treatment. The compound has been tested in multiple xenograft models, demonstrating significant antitumor activity.
XL147 falls under the category of small molecule inhibitors, specifically targeting the class I phosphoinositide 3-kinases, which include isoforms such as p110α, p110β, p110γ, and p110δ. Its classification as a reversible inhibitor highlights its competitive nature against ATP in these kinase pathways.
The synthesis of XL147 involves multi-step organic reactions that typically include:
The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of XL147 throughout the synthesis process.
XL147 is characterized by a complex molecular structure that includes a thiazole ring and various substituents that enhance its inhibitory activity against phosphoinositide 3-kinases.
XL147 primarily acts through competitive inhibition of phosphoinositide 3-kinases, leading to downstream effects on cellular signaling pathways involved in proliferation and survival.
In vitro studies have demonstrated that XL147 can inhibit phosphorylation events associated with AKT and mTOR pathways, which are critical for cancer cell growth. The compound's inhibitory effects are dose-dependent, with significant reductions in cell viability observed at higher concentrations.
The mechanism by which XL147 exerts its antitumor effects involves:
Studies have shown that treatment with XL147 results in reduced phosphorylation levels of AKT at Ser473 and Thr308, indicating effective pathway modulation.
XL147 has significant potential applications in cancer research and therapy:
The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cellular processes including proliferation, survival, and metabolism. Dysregulation of this pathway occurs in approximately 30% of human cancers, driven by PIK3CA mutations (encoding the p110α catalytic subunit), PTEN loss, or upstream receptor tyrosine kinase (RTK) hyperactivation [1] [6]. PIK3CA mutations are most prevalent in endometrial (40%), breast (34.6%), cervical (30%), and colorectal cancers (19.2%) [2]. These mutations cluster in "hotspot" domains: exon 9 (helical domain; E542K, E545K) and exon 20 (kinase domain; H1047R), leading to constitutive PI3K activation and oncogenic transformation [1] [6].
The PI3K pathway generates phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits Akt and other effectors to the plasma membrane. This triggers downstream signaling through mTOR, driving cell growth and survival [8]. Given its central role in oncogenesis, PI3K inhibition emerged as a promising therapeutic strategy. Early pan-PI3K inhibitors (e.g., wortmannin) faced challenges due to poor pharmacokinetics and lack of isoform specificity, prompting development of isoform-selective agents like XL147 [4] [7].
Table 1: Prevalence of PIK3CA Mutations in Solid Tumors
Cancer Type | Mutation Frequency | Primary Hotspot Mutations |
---|---|---|
Endometrial | 40% | E542K, E545K, H1047R |
Breast (HR+/HER2−) | 34.6% | E545K, H1047R |
Cervical | 30% | E542K, E545K |
Colorectal | 19.2% | H1047R |
Data compiled from The Cancer Genome Atlas (TCGA) [2] [6].
XL147 (also known as SAR245408) is an orally bioavailable, potent inhibitor targeting class I PI3K isoforms (α, β, γ, δ). It exhibits high selectivity for PI3K over other kinases, with biochemical IC50 values of 39 nM (PI3Kα), 36 nM (PI3Kβ), 23 nM (PI3Kγ), and 36 nM (PI3Kδ) [3]. Unlike first-generation pan-PI3K inhibitors, XL147’s design leverages a specific chemical moiety that forms strong hydrogen bonds with conserved residues in the PI3K ATP-binding pocket, enhancing target specificity [1] [3]. This selectivity minimizes off-target effects and improves pharmacological properties.
XL147 preferentially inhibits mutant PIK3CA cells by disrupting PIP3 production and downstream signaling (Akt, p70S6K phosphorylation) [3]. Its efficacy is influenced by tumor genotype: cell lines with PIK3CA mutations or PTEN loss show heightened sensitivity, while those with KRAS mutations exhibit resistance due to pathway redundancy [3] [6]. This mechanistic rationale supports its use in tumors harboring PI3K pathway alterations.
Table 2: Selectivity Profile of XL147 Against Class I PI3K Isoforms
PI3K Isoform | IC50 (nM) | Biological Role |
---|---|---|
p110α | 39 | Tumor proliferation; metabolic signaling |
p110β | 36 | GPCR-mediated signaling |
p110γ | 23 | Immune cell regulation |
p110δ | 36 | B-cell development and function |
Source: Molecular Cancer Therapeutics (2015) [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: